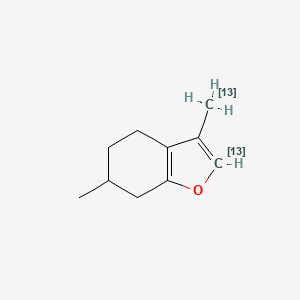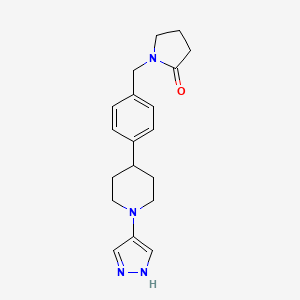
20-HETE inhibitor-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Hydroxyeicosatetraenoic acid (20-HETE) inhibitor-1 is a compound that selectively inhibits the synthesis of 20-HETE, a potent vasoactive eicosanoid. 20-HETE plays a crucial role in regulating vascular tone, endothelial function, and blood pressure. It is involved in various physiological and pathological processes, including hypertension, atherosclerosis, and ischemia-induced angiogenesis .
Méthodes De Préparation
The synthesis of 20-HETE inhibitor-1 involves several steps. One of the common synthetic routes includes the reaction of N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine with specific reagents under controlled conditions. The reaction conditions typically involve the use of solvents like methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
20-HETE inhibitor-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
20-HETE inhibitor-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of 20-HETE synthesis and its effects on various biochemical pathways. In biology, it is used to investigate the role of 20-HETE in cellular processes such as cell proliferation, migration, and apoptosis. In medicine, this compound is being explored as a potential therapeutic agent for treating conditions like hypertension, stroke, and myocardial infarction. In industry, it is used in the development of new drugs and therapeutic agents targeting the 20-HETE pathway .
Mécanisme D'action
20-HETE inhibitor-1 exerts its effects by selectively inhibiting the enzyme cytochrome P450 4A, which is responsible for the synthesis of 20-HETE from arachidonic acid. By inhibiting this enzyme, this compound reduces the levels of 20-HETE, thereby modulating its effects on vascular tone, endothelial function, and blood pressure. The molecular targets involved include the cytochrome P450 4A enzyme and the G-protein-coupled receptor GPR75 .
Comparaison Avec Des Composés Similaires
20-HETE inhibitor-1 is unique in its high selectivity and potency in inhibiting 20-HETE synthesis. Similar compounds include HET0016, which also inhibits 20-HETE synthesis but with different selectivity and potency profiles. Other similar compounds include synthetic 20-HETE agonist analogues like 20-5,14-HEDE and 20-5,14-HEDGE, and 20-HETE receptor blockers like AAA and 20-SOLA .
Propriétés
Formule moléculaire |
C19H24N4O |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-[[4-[1-(1H-pyrazol-4-yl)piperidin-4-yl]phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H24N4O/c24-19-2-1-9-23(19)14-15-3-5-16(6-4-15)17-7-10-22(11-8-17)18-12-20-21-13-18/h3-6,12-13,17H,1-2,7-11,14H2,(H,20,21) |
Clé InChI |
RLTAZVHOKWJQPP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC2=CC=C(C=C2)C3CCN(CC3)C4=CNN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


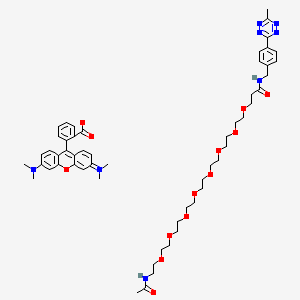
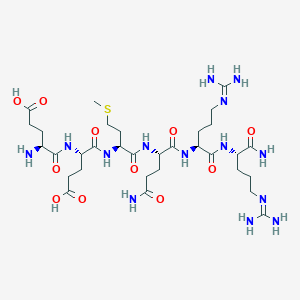
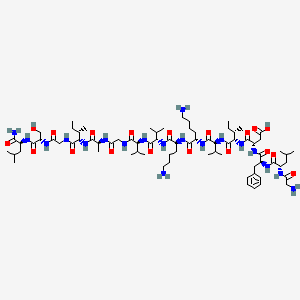
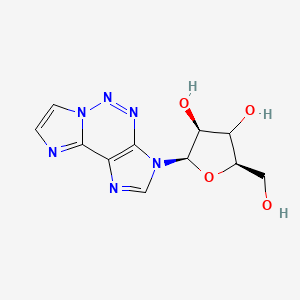
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B12377321.png)
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)
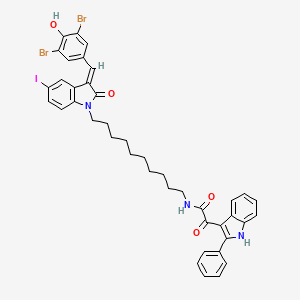
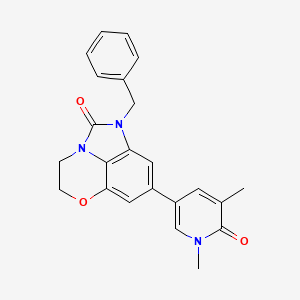
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
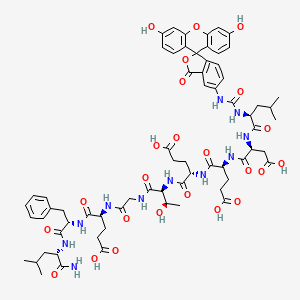

![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)
